molecular formula C16H16FN3O2S2 B4367994 N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4367994
M. Wt: 365.4 g/mol
InChI Key: IFKBMIKEDLSUDW-UHFFFAOYSA-N
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Description

N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethylpyrazole moiety, and a thiophenesulfonamide group

Preparation Methods

The synthesis of N2-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzyl group, and the attachment of the thiophenesulfonamide group. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.

    Attachment of the thiophenesulfonamide group: This can be accomplished through a sulfonamide formation reaction, where the pyrazole intermediate reacts with a thiophenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can be compared with other similar compounds, such as:

    AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.

    ADB-FUBINACA: Another synthetic cannabinoid with structural similarities.

    EMB-FUBINACA: A compound with a related indazole core structure.

The uniqueness of N2-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S2/c1-11-16(19-24(21,22)15-8-5-9-23-15)12(2)20(18-11)10-13-6-3-4-7-14(13)17/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKBMIKEDLSUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 6
N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

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